Cas no 1256824-06-2 (4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1256824-06-2x500.png)
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- DB-253120
- DTXSID70856930
- 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2 pound not3-b]pyridine
- 4-Bromo-3-(trifluoromethyl)-7-azaindole
- 1256824-06-2
- AS-69826
- CS-0157341
- 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-(trifluoromethyl)-
- ANLSLNIHKSZKLF-UHFFFAOYSA-N
- SY111907
- AKOS022173990
- MFCD18258885
- SB16250
-
- MDL: MFCD18258885
- インチ: InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14)
- InChIKey: ANLSLNIHKSZKLF-UHFFFAOYSA-N
- ほほえんだ: C1=C(C2=C(N=C1)NC=C2C(F)(F)F)Br
計算された属性
- せいみつぶんしりょう: 263.95100g/mol
- どういたいしつりょう: 263.95100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 28.7Ų
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D951354-1g |
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-(trifluoromethyl)- |
1256824-06-2 | 98% | 1g |
$310 | 2024-06-08 | |
eNovation Chemicals LLC | Y0985526-5g |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 95% | 5g |
$1050 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3594-500MG |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 97% | 500MG |
¥ 8,896.00 | 2023-04-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FW869-50mg |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 95% | 50mg |
304.0CNY | 2021-08-04 | |
Alichem | A029182307-1g |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 98% | 1g |
$795.60 | 2023-09-03 | |
Ambeed | A665505-100mg |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 95% | 100mg |
$42.0 | 2025-02-26 | |
Chemenu | CM149387-1g |
4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 95%+ | 1g |
$729 | 2021-06-09 | |
Chemenu | CM149387-1g |
4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 95%+ | 1g |
$*** | 2023-04-03 | |
eNovation Chemicals LLC | D624439-1G |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1256824-06-2 | 95% | 1g |
$260 | 2024-07-21 | |
abcr | AB441427-1g |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, 95%; . |
1256824-06-2 | 95% | 1g |
€423.10 | 2025-02-14 |
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineに関する追加情報
Recent Advances in the Study of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256824-06-2) and Its Applications in Chemical Biology and Medicine
The compound 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256824-06-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. This heterocyclic scaffold, characterized by its bromo and trifluoromethyl substituents, offers unique physicochemical properties that enhance binding affinity and metabolic stability, making it a valuable building block for drug discovery.
Recent studies have focused on the role of this compound in the development of kinase inhibitors, where its pyrrolopyridine core serves as a privileged structure for targeting ATP-binding sites. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in creating selective JAK2 inhibitors, showing promising activity against myeloproliferative disorders with improved selectivity profiles compared to existing therapeutics.
In synthetic chemistry, novel methodologies have been developed for the functionalization of this scaffold. A team at MIT reported a palladium-catalyzed cross-coupling approach that enables efficient diversification at the 4-bromo position, significantly expanding the structure-activity relationship (SAR) exploration possibilities for this chemical series. This advancement has accelerated the discovery of compounds with nanomolar potency against several cancer cell lines.
The trifluoromethyl group at the 3-position has been shown to confer enhanced membrane permeability and proteolytic stability, as evidenced by recent pharmacokinetic studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives containing this motif exhibited superior oral bioavailability in rodent models compared to their non-fluorinated analogs.
Emerging applications in radiopharmaceuticals have also been reported, where the bromine atom serves as a handle for isotopic exchange with fluorine-18, enabling PET tracer development. This approach is being explored for imaging protein kinases in various pathological conditions, potentially revolutionizing treatment monitoring in personalized medicine.
Despite these advances, challenges remain in the large-scale synthesis of this compound, with current yields in multi-step sequences rarely exceeding 40%. Recent process chemistry innovations from several pharmaceutical companies aim to address this limitation through continuous flow chemistry approaches and improved purification techniques.
The safety profile of this compound and its derivatives continues to be evaluated, with preliminary toxicology studies indicating acceptable margins for further development. However, researchers note the need for comprehensive metabolite identification studies due to the potential formation of reactive intermediates during biotransformation.
Looking forward, the unique properties of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine position it as a versatile scaffold for addressing multiple therapeutic targets. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging modalities, suggesting its relevance will continue to grow in chemical biology and medicinal chemistry.
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